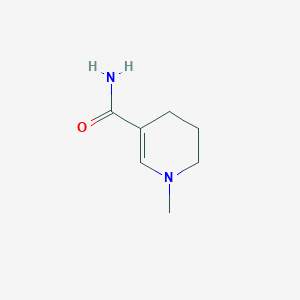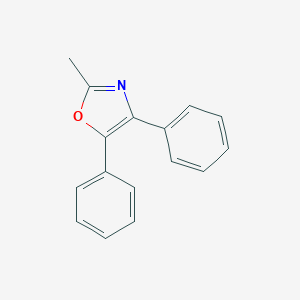
2-Methyl-4,5-diphenyloxazole
Overview
Description
2-Methyl-4,5-diphenyloxazole (MDPO) is a small molecule that has been widely studied in the scientific community due to its potential applications in a variety of fields. It has been used in the synthesis of drugs and in the production of polymers, as well as in research on its potential medical applications. MDPO is a highly versatile molecule, and its unique structure allows it to be used in a variety of ways. In
Scientific Research Applications
Synthetic Elaboration Scaffold : It serves as a useful scaffold for synthetic elaboration, particularly at the 2-methylene position. This application is useful in creating extended oxazoles, which have a range of synthetic uses (Patil & Luzzio, 2016).
Preparation of Anti-inflammatory Drugs : One of the notable applications includes the preparation of the anti-inflammatory drug Oxaprozin. This process uses the α-sulfonyl carbanion strategy along with optimized desulfonylation (Patil & Luzzio, 2016).
Trypanocidal Activity : Certain derivatives of 2,5-diphenyloxazole show trypanocidal activity, which is relevant in treating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
Masked Forms of Activated Carboxylic Acids : Oxazoles like 2-methyl-4,5-diphenyloxazole can act as masked forms of activated carboxylic acids. They are used in the synthesis of various compounds, including macrolides (Wasserman, Gambale & Pulwer, 1981).
Photooxidation Studies : These compounds are sensitive to photooxidation, undergoing reactions under mild conditions to produce tertiary amides (Wasserman & Floyd, 1966).
Fluorescent Molecular Probes : They are used in developing fluorescent molecular probes, particularly in biological studies due to their fluorescence-environment dependence and high fluorescence quantum yields (Diwu et al., 1997).
Scintillation Counting : 2,5-Diphenyloxazole derivatives have been synthesized for assessing their ability to scintillate in the presence of ionizing radiation (Clapham et al., 1997).
Anti-inflammatory and Analgesic Properties : Some derivatives, like 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles, have shown anti-inflammatory, analgesic, and platelet antiaggregating properties (Mattalia, Serafini & Bucciarelli, 1976).
Corrosion Inhibition : Derivatives like 4H-triazole have been used for corrosion protection of metals in acidic environments (Bentiss et al., 2007).
Studies in Drug Metabolism : It has been used as a model compound in studies of drug metabolism, particularly in examining the activity of aryl hydrocarbon hydroxylase (Cantrell, Abreu-Greenberg, Guyden & Busbee, 1975).
Coordination Chemistry : Its derivatives have been studied in coordination chemistry, particularly in relation to their interaction with lanthanides (Pailloux et al., 2011).
Phototoxicity Studies : 2,5-Diphenyloxazole has been found to be phototoxic to various organisms, indicating its potential use in studies related to phototoxicity (Kagan et al., 1984).
Fluorographic Detection : It has been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
Mechanism of Action
Target of Action
2-Methyl-4,5-diphenyloxazole is a chemical compound with the molecular formula C16H13NO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used as a reagent in macrolide synthesis . Macrolides are a class of drugs that are used to treat bacterial infections by inhibiting protein synthesis. The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
As it is used in macrolide synthesis , it may indirectly influence the pathways associated with bacterial protein synthesis. The downstream effects of these interactions would depend on the specific context of the macrolide’s use.
Result of Action
As a reagent in macrolide synthesis , its effects would likely be seen in the efficacy of the resulting macrolide compound. Macrolides typically work by inhibiting bacterial protein synthesis, leading to the death of the bacteria.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a boiling point of 214 °C/17 mmHg and a melting point of 28 °C . These properties suggest that the compound is stable under normal environmental conditions but may degrade under extreme temperatures.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves non-covalent bonding, which allows the oxazole ring to bind to the active sites of enzymes or the binding sites of proteins .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-methyl-4,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIWRCWPJRJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161981 | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14224-99-8 | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary chemical reactions 2-methyl-4,5-diphenyloxazole can undergo according to the research?
A1: this compound exhibits reactivity with various reagents, leading to diverse chemical transformations.
- Sulfonation: It reacts with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This sulfonyl chloride can further react with nucleophiles, providing a route to various derivatives. []
- Pyrolysis: Under high-temperature conditions (1000°C) and low pressure (0.5 Torr), this compound undergoes flow-vacuum pyrolysis. This process yields a complex mixture of products, including benzonitrile, diphenylmethane, and fluorene, with o-benzylbenzonitrile being the major product. This reaction is proposed to proceed via radical and carbene intermediates. []
- Lithiation and Ring Transformation: The compound undergoes lithiation, enabling reactions with electrophiles like α-bromo ketone methyl enol ethers. Subsequent hydrolysis yields γ-keto-oxazoles. These γ-keto-oxazoles can be transformed into fused imidazoles through reactions with hydrazine or by converting them to γ-amino-oxazoles followed by pyrolysis. []
Q2: Has this compound demonstrated any potential for antifungal activity?
A2: Research suggests that this compound displays antifungal activity. A computational screening study utilizing topological descriptors and linear discriminant analysis predicted its antifungal properties. This prediction was further validated through experimental testing against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. The compound exhibited activity against all three fungal species, with minimum inhibitory concentrations (MIC50) ranging from 25 to 100 µg/mL. []
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound?
A3: While the provided research does not delve deeply into specific SAR studies for this compound, it offers insights into how structural modifications can impact its reactivity. For instance, converting this compound to its corresponding sulfonyl chloride [] or γ-keto-oxazole derivatives [] allows for further derivatization and potentially alters its biological activity. Further research focused on systematic structural modifications and subsequent biological evaluation is needed to establish a comprehensive SAR profile for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



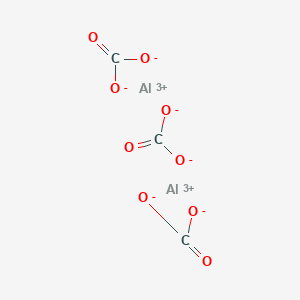
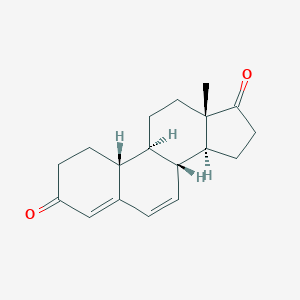



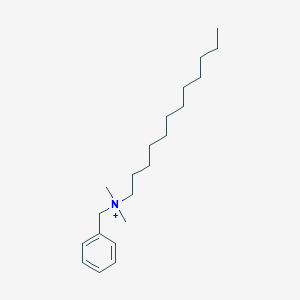
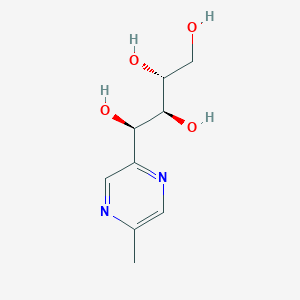
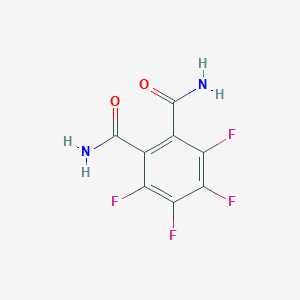
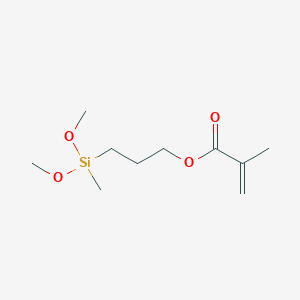


![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)
